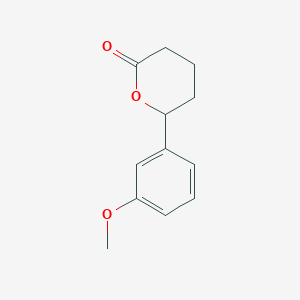

6-(3-Methoxyphenyl)oxan-2-one

Description

6-(3-Methoxyphenyl)oxan-2-one is a six-membered lactone (cyclic ester) with a 3-methoxyphenyl substituent at the 6-position of the oxan-2-one ring. This compound belongs to a class of cyclic ketones often explored for their biological activities, including anti-inflammatory and analgesic properties . Synthetic routes for such lactones typically involve cyclization of hydroxy acids or modifications of pre-existing cyclic ketones, as seen in related compounds .

Properties

Molecular Formula |

C12H14O3 |

|---|---|

Molecular Weight |

206.24 g/mol |

IUPAC Name |

6-(3-methoxyphenyl)oxan-2-one |

InChI |

InChI=1S/C12H14O3/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(13)15-11/h2,4-5,8,11H,3,6-7H2,1H3 |

InChI Key |

IDRQCIDPLRHWOC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC(=C1)C2CCCC(=O)O2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)oxan-2-one typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzaldehyde and tetrahydro-2H-pyran-2-one.

Condensation Reaction: The 3-methoxybenzaldehyde undergoes a condensation reaction with tetrahydro-2H-pyran-2-one in the presence of an acid catalyst to form the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 6-(3-Methoxyphenyl)oxan-2-one.

Industrial Production Methods

In an industrial setting, the production of 6-(3-Methoxyphenyl)oxan-2-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and controlling the reaction parameters is common.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)oxan-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

6-(3-Methoxyphenyl)oxan-2-one has several scientific research applications, including:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)oxan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the oxan-2-one ring play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects.

Comparison with Similar Compounds

Substituent Positional Isomerism

- 6-(4-Methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (18b): This thieno-pyrimidinone derivative shares structural similarities, differing in the methoxy group position (4- vs. 3-methoxyphenyl). For instance, the 3-methoxy group may induce steric hindrance in certain enzyme pockets, reducing activity compared to the 4-substituted analog .

- Axomadol (1R,3R,6R-rel-6-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexane-1,3-diol): Axomadol contains a 3-methoxyphenyl group but features a cyclohexanediol core with a dimethylamino-methyl substituent. The additional functional groups enhance its solubility and receptor interactions, making it a potent central analgesic . In contrast, 6-(3-Methoxyphenyl)oxan-2-one’s lactone ring may limit solubility but improve metabolic stability.

Core Structural Variations

- 6-[(3Z)-Hex-3-en-1-yl]oxan-2-one: This lactone analog replaces the 3-methoxyphenyl group with a hexenyl chain.

- Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives (1a–b): These compounds feature a fused thiophene-pyrimidinone core instead of a lactone. The heteroaromatic system enables π-π stacking interactions, which are critical for binding to nucleic acids or enzymes involved in inflammation .

Key Comparisons (Hypothetical Data Table)

<sup>*</sup>LogP values are estimated based on structural features.

Hydrogen Bonding and Crystal Packing

The methoxy group in 6-(3-Methoxyphenyl)oxan-2-one may participate in weak hydrogen bonds (C–H···O), influencing crystal packing patterns. Similar interactions are critical in supramolecular chemistry for stabilizing molecular aggregates .

Biological Activity

6-(3-Methoxyphenyl)oxan-2-one, a compound characterized by its unique oxan-2-one structure and methoxyphenyl group, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings concerning this compound.

Basic Information:

| Property | Value |

|---|---|

| Molecular Formula | C12H14O3 |

| Molecular Weight | 206.24 g/mol |

| IUPAC Name | 6-(3-methoxyphenyl)oxan-2-one |

| InChI | InChI=1S/C12H14O3/c1-14-10-5-2-4-9(8-10)11-6-3-7-12(13)15-11/h2,4-5,8,11H,3,6-7H2,1H3 |

| InChI Key | IDRQCIDPLRHWOC-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC(=C1)C2CCCC(=O)O2 |

Biological Activities

Research indicates that 6-(3-Methoxyphenyl)oxan-2-one exhibits several significant biological activities:

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Studies suggest that it may inhibit the growth of various bacteria and fungi, making it a candidate for further investigation in the development of new antimicrobial therapies.

- Antioxidant Activity : Preliminary studies indicate that 6-(3-Methoxyphenyl)oxan-2-one possesses antioxidant properties. This activity may help mitigate oxidative stress in biological systems, contributing to its therapeutic potential.

- Mechanism of Action : The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, potentially including enzymes and receptors involved in metabolic pathways. The methoxy group and the oxan-2-one ring are crucial for its reactivity and biological interactions.

Study on Antimicrobial Effects

A study conducted on various derivatives of oxanones highlighted the antimicrobial efficacy of 6-(3-Methoxyphenyl)oxan-2-one against both Gram-positive and Gram-negative bacteria. The compound displayed a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.

Antioxidant Evaluation

In vitro assays demonstrated that 6-(3-Methoxyphenyl)oxan-2-one effectively scavenged free radicals, indicating its role as an antioxidant. The compound's ability to reduce oxidative stress markers in cellular models further supports its potential therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 6-(3-Methoxyphenyl)oxan-2-one, it is useful to compare it with similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 6-Methoxyflavanone | Flavonoid | Antioxidant |

| 2-(4-Methoxyphenyl)-1-benzopyran | Benzopyran | Antimicrobial |

| 7-Methoxy-2-phenyl-1-benzopyran | Benzopyran | Anticancer |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.